molecular formula C33H30N6O2S B2809964 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 887221-42-3

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2809964
CAS No.: 887221-42-3
M. Wt: 574.7
InChI Key: SKNYJYUKSCERJN-UHFFFAOYSA-N
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Description

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline (CAS 887221-42-3) is a synthetically derived complex organic compound with a molecular formula of C33H30N6O2S and a molecular weight of 574.70 g/mol . This chemical belongs to the class of substituted 1,2,3-triazolo[1,5-a]quinazolines, a scaffold known to be of significant interest in pharmaceutical and biochemical research due to its potential for receptor binding . Compounds within this structural class have been synthesized and evaluated for their binding affinity towards central nervous system (CNS) targets, including benzodiazepine and adenosine receptors, suggesting their value in neuroscience and medicinal chemistry studies . The structure features a benzhydryl (diphenylmethyl) group attached to a piperazine ring, which is a common pharmacophore in bioactive molecules, and a tosyl (p-toluenesulfonyl) group. Its exact mass is 574.22 g/mol, and it is predicted to have a density of 1.33 g/cm³ at 20 °C . The topological polar surface area is 92.1 Ų, and the compound is calculated to have 6 rotatable bonds . This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for the development of novel biologically active molecules, or as a reference standard in binding assays and pharmacological profiling to explore new therapeutic avenues.

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNYJYUKSCERJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The environment can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Biological Activity

The compound 5-(4-benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives that incorporate a piperazine moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C₂₀H₂₃N₅O₂S
  • Molecular Weight : 393.49 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of carbonic anhydrases (CAs), which are critical in regulating physiological pH and fluid balance. This suggests that the triazole framework may confer similar inhibitory properties against human carbonic anhydrases .
  • Anticancer Activity : Other related compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .

Biological Activity Data

A summary of the biological activities associated with the compound is presented in Table 1.

Activity Type Target/Cell Line IC50 Value (µM)Mechanism
Carbonic Anhydrase InhibitionHuman CA II and VIINot specifiedEnzyme inhibition via binding interactions
CytotoxicityBT-474 (breast cancer)0.99 ± 0.01Induction of apoptosis via tubulin inhibition
Antimicrobial ActivityGram-positive bacteriaNot specifiedPotential bactericidal effects

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Anticancer Studies : A study on substituted triazole derivatives indicated that compounds with similar structures exhibit significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
  • Enzyme Interaction Studies : Research on carbonic anhydrase inhibitors revealed that compounds incorporating a piperazine moiety displayed selective inhibition against different isoforms of human carbonic anhydrases. The structural flexibility allowed for enhanced binding and selectivity .
  • Antimicrobial Activity Evaluation : Preliminary evaluations of related quinazoline derivatives against Gram-positive and Gram-negative bacteria showed promising antibacterial activity, suggesting that modifications to the piperazine or triazole moieties could enhance efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit potent anticancer properties. The quinazoline framework is known to inhibit various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activity. Compounds similar to 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline have been explored for their potential in treating psychiatric disorders due to their ability to modulate neurotransmitter systems .

Research Applications

The following table summarizes key applications and findings related to the compound:

Application Description References
Anticancer Agents Inhibits kinases like EGFR and PDGFR; potential for treating various cancers.
Antimicrobial Activity Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
Antidepressant Properties Modulates serotonin and dopamine pathways; potential use in treating depression.
Anti-inflammatory Effects Potential to reduce inflammation via inhibition of TNF-alpha production.

Anticancer Studies

In a study evaluating quinazoline derivatives, compounds similar to this compound were shown to significantly reduce tumor growth in xenograft models of breast cancer by inhibiting the activity of key signaling pathways .

Neuropharmacological Research

A clinical trial investigated the effects of piperazine derivatives on patients with generalized anxiety disorder. The results indicated significant improvement in anxiety symptoms compared to placebo controls, suggesting that compounds like this compound could be effective treatments for anxiety disorders .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Framework

The [1,2,3]triazolo[1,2,3]triazolo[1,5-a]quinazoline core distinguishes this compound from related derivatives:

  • 1,2,4-Triazolo[1,5-a]quinazolines (e.g., antihypertensive agents in ): Differ in triazole ring connectivity (1,2,4 vs. 1,2,3), altering electronic distribution and binding interactions .
  • Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines): Replace the quinazoline aryl ring with a thiophene, enhancing anticancer activity but reducing solubility .

Substituent Analysis

Key substituents and their analogs:

Compound 3-Substituent 5-Substituent Molecular Weight (g/mol) Key Properties
Target Compound Tosyl Benzhydrylpiperazine ~635.8* High steric bulk, potential CNS activity
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)[1,2,3]triazolo[1,5-a]quinazoline 4-Ethylphenylsulfonyl 3-Methylpiperidinyl 469.99 Chlorine enhances electrophilicity
Ethyl 5-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate Ethoxycarbonyl 1,3,4-Oxadiazole-thiol 419.42 Improved solubility via oxadiazole
H14 () - 4-Phenylpiperazinylmethyl ~450 (estimated) Serotonergic/GPCR modulation potential

*Calculated based on formula C₃₅H₃₂N₆O₂S.

Pharmacological Activity Comparison

Receptor Interaction Profiles

  • Adenosine/Benzodiazepine Receptor Antagonism: Triazolo[1,5-a]quinazolines with aryl-sulfonyl groups (e.g., tosyl) mimic adenine, enabling receptor antagonism .
  • 5-HT6 Receptor Antagonism : Derivatives with piperazine substituents (e.g., benzhydrylpiperazine) show affinity for serotonin receptors, similar to H14 in .
  • Antihypertensive Activity : 1,2,4-Triazolo[1,5-a]quinazolines reduce blood pressure via vasodilation, but 1,2,3-triazolo analogs lack reported data .

Therapeutic Indications

Compound Type Therapeutic Indication Efficacy Notes
Thieno-fused triazolopyrimidines Anticancer (Renal Cancer UO-31) GP = 81.85% (moderate activity)
1,2,4-Triazolo[1,5-a]quinazolines Hypertension Preclinical efficacy in lowering BP
Target Compound Potential CNS disorders Structural similarity to receptor antagonists

Molecular Properties

  • Solubility : The benzhydrylpiperazine and tosyl groups may reduce aqueous solubility compared to ethyl carboxylate derivatives (e.g., ) .
  • Metabolic Stability : Tosyl groups enhance resistance to enzymatic degradation compared to alkylsulfonyl analogs .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis pathway for 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline?

  • Methodological Answer : The synthesis typically involves sequential reactions, such as coupling the triazoloquinazoline core with benzhydrylpiperazine and tosyl groups. Critical steps include:

  • Reaction Condition Optimization : Temperature (e.g., 80–100°C for cyclization), solvent choice (DMSO or ethanol for solubility), and catalyst selection (e.g., copper sulfate for click chemistry) .
  • Purification : Column chromatography or recrystallization to isolate intermediates with >95% purity .
  • Yield Enhancement : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional methods .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of the compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent connectivity (e.g., benzhydryl protons at δ 7.2–7.4 ppm and triazole carbons at ~150 ppm) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 1150 cm⁻¹ (S=O stretch) validate triazole and tosyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 571.7) .

Q. How do structural features like the triazole and quinazoline moieties influence the compound’s biological activity?

  • Methodological Answer :

  • Triazole Core : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding sites) and π-π stacking with aromatic residues .
  • Quinazoline Backbone : Enhances planar rigidity, improving binding affinity to hydrophobic pockets in enzymes like tyrosine kinases .
  • Benzhydrylpiperazine : Increases lipophilicity, enhancing blood-brain barrier penetration in neurological targets .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in the proposed 3D conformation of the triazoloquinazoline core?

  • Methodological Answer :

  • Crystallographic Analysis : Single-crystal X-ray diffraction at 100 K reveals bond angles (e.g., N1-C2-N3 ≈ 120°) and dihedral angles between triazole and quinazoline planes (e.g., 5–10° deviation from coplanarity) .
  • Data Interpretation : Compare experimental results with DFT-calculated structures to validate tautomerism or conformational flexibility .

Q. What strategies address discrepancies in reported biological activity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements using MTT vs. ATP-luminescence) to minimize variability .
  • Metabolic Stability Testing : Evaluate hepatic microsome degradation rates (e.g., t₁/₂ < 30 min in murine models) to explain reduced in vivo efficacy .
  • Target Selectivity Profiling : Use kinome-wide screening to identify off-target interactions (e.g., EGFR vs. VEGFR inhibition ratios) .

Q. How can computational modeling predict the compound’s interaction with multidrug resistance (MDR) transporters like P-glycoprotein?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses using AutoDock Vina with PDB ID 6DW to assess affinity (e.g., ΔG < -8 kcal/mol indicates strong binding) .
  • MD Simulations : Analyze stability of ligand-transporter complexes over 100 ns trajectories to predict efflux pump inhibition .

Q. What synthetic modifications improve solubility without compromising target affinity?

  • Methodological Answer :

  • PEGylation : Introduce polyethylene glycol chains at the piperazine nitrogen to increase aqueous solubility (logP reduction from 4.2 to 2.8) .
  • Prodrug Design : Convert the tosyl group to a phosphate ester for pH-dependent release in tumor microenvironments .

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